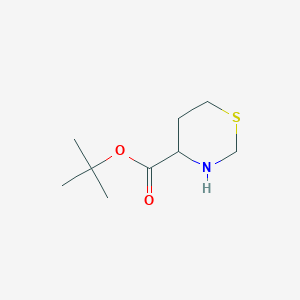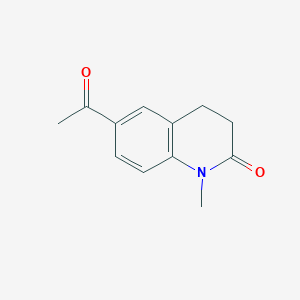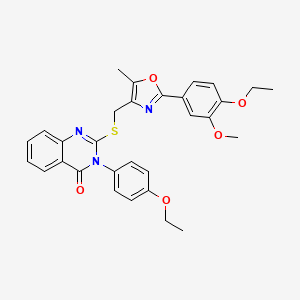
2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C30H29N3O5S and its molecular weight is 543.64. The purity is usually 95%.
BenchChem offers high-quality 2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Quinazolinone derivatives have been extensively studied for their diverse biological activities. For instance, novel quinazolinone compounds have been synthesized and evaluated for their analgesic, anti-inflammatory, and antimicrobial properties. These compounds have shown potential in addressing various conditions due to their pharmacological activities, with some demonstrating minimal ulcerogenic potential compared to standard drugs like diclofenac sodium and aspirin (Alagarsamy et al., 2011), (Osarodion, 2023).
Antihistaminic and Anticonvulsant Agents
Research has also been directed towards developing quinazolinone derivatives as new classes of H1-antihistaminic and anticonvulsant agents. These studies highlight the compound's potential in treating allergies and seizures, with some derivatives showing significant efficacy and less sedation compared to established medications like chlorpheniramine maleate (Alagarsamy et al., 2009), (Archana., Srivastava, & Kumar, 2002).
Green Synthetic Approaches
Efforts have also been made towards the development of green synthetic procedures for quinazolinone derivatives, emphasizing the importance of environmentally friendly synthesis methods in pharmaceutical research. These approaches include utilizing deep eutectic solvents (DES) and microwave-induced synthesis, showcasing the versatility and sustainability of producing quinazolinone derivatives (Molnar, Komar, & Jerković, 2022).
Antioxidant Properties
Moreover, quinazolinone derivatives have been synthesized and evaluated for their antioxidant properties. The structure-antioxidant activity relationships of these compounds provide valuable insights for the development of effective antioxidant agents, highlighting the scaffold's potential in combating oxidative stress (Mravljak et al., 2021).
properties
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(4-ethoxyphenyl)quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N3O5S/c1-5-36-22-14-12-21(13-15-22)33-29(34)23-9-7-8-10-24(23)32-30(33)39-18-25-19(3)38-28(31-25)20-11-16-26(37-6-2)27(17-20)35-4/h7-17H,5-6,18H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIJIHPREUSIGEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=C(OC(=N4)C5=CC(=C(C=C5)OCC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
543.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((2-(4-ethoxy-3-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(4-ethoxyphenyl)quinazolin-4(3H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

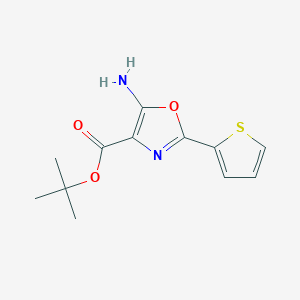
![2-cyclopentyl-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2633889.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2633890.png)
![N-(4-fluorobenzyl)-5-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2633891.png)

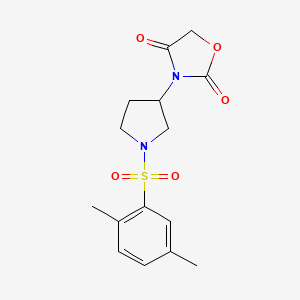

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2633898.png)
![4-cyano-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]benzamide](/img/structure/B2633899.png)
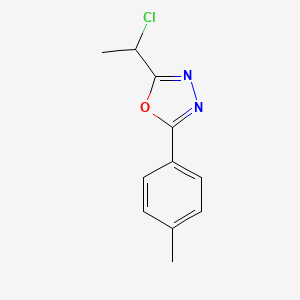
![2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]-3-methylbutanoic acid](/img/structure/B2633905.png)
